molecular formula C11H20O B13304282 3,7,7-Trimethyloct-5-yn-2-ol

3,7,7-Trimethyloct-5-yn-2-ol

Cat. No.: B13304282
M. Wt: 168.28 g/mol
InChI Key: ZVARVWMRJFEUOY-UHFFFAOYSA-N
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Description

3,7,7-Trimethyloct-5-yn-2-ol is a high-purity tertiary alcohol and alkyne compound supplied strictly for research use. It is not intended for diagnostic, therapeutic, or personal use. This chemical structure, featuring a hydroxyl group, a triple bond, and multiple methyl branches, is of significant interest in organic synthesis and fragrance research. Compounds with gem-dimethyl groups (like the 7,7-dimethyl motif) are valuable in synthesis due to the Thorpe-Ingold effect, which can facilitate ring-closing reactions and the formation of complex cyclooctanoid structures found in biologically active molecules . As a potential fragrance ingredient, its structural relatives are often reviewed for their toxicologic and dermatologic properties . Researchers utilize this material as a key intermediate in developing novel synthetic methodologies and for studying the structure-odor relationships of fragrance molecules. Always consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3,7,7-trimethyloct-5-yn-2-ol

InChI

InChI=1S/C11H20O/c1-9(10(2)12)7-6-8-11(3,4)5/h9-10,12H,7H2,1-5H3

InChI Key

ZVARVWMRJFEUOY-UHFFFAOYSA-N

Canonical SMILES

CC(CC#CC(C)(C)C)C(C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3,7,7 Trimethyloct 5 Yn 2 Ol

Stereoselective Synthesis of 3,7,7-Trimethyloct-5-yn-2-ol

Stereoselective synthesis is paramount for producing specific stereoisomers of this compound, as the biological and material properties of stereoisomers can differ significantly. This involves both enantioselective approaches to establish the initial chiral center and diastereoselective methods to control the formation of the second.

The enantioselective synthesis of chiral propargylic alcohols, such as the target molecule, is a well-established field. A primary strategy involves the asymmetric addition of a terminal alkyne to an aldehyde. For this compound, this could be envisioned as the addition of the lithium or zinc acetylide of 3,3-dimethyl-1-butyne (B43207) to propanal, catalyzed by a chiral ligand.

Numerous catalytic systems have been developed for such transformations. For instance, the use of chiral amino alcohols, such as (+)-N-methylephedrine (NME), in conjunction with Zn(OTf)₂ can facilitate the enantioselective addition of terminal alkynes to aldehydes with high enantiomeric excess (ee). ethz.ch Similarly, iridium-based catalysts with chiral phosphine (B1218219) ligands like QUINOX-P have demonstrated excellent yields and enantioselectivities in related hydroarylation reactions involving alkynes. thieme-connect.com

Table 1: Illustrative Chiral Ligands for Asymmetric Alkynylation of Aldehydes

Chiral Ligand/Catalyst SystemTypical SubstrateTypical Yield (%)Typical Enantioselectivity (ee %)
(+)-N-Methylephedrine / Zn(OTf)₂Phenylacetylene + Benzaldehyde>90>95
(S)-QUINAP / Pd(OAc)₂Terminal Alkynes + Heterobiaryl Sulfonates>90>95
(-)-MIB / DiethylzincAlkynylzinc + Aldehydes>80>90
(S)-SEGPHOS / Copper CatalystAllenylboronic Acids + Aldehydes>85>90

This table presents representative data for analogous reactions to illustrate the potential of these catalyst systems for the synthesis of this compound.

Another powerful method is the asymmetric reduction of the corresponding ynone, 3,7,7-trimethyloct-5-yn-2-one. This can be achieved using biocatalysts, such as alcohol dehydrogenases (ADHs), which are known for their exceptional stereoselectivity in reducing carbonyl compounds. frontiersin.org Chemical methods involving chiral reducing agents or catalytic asymmetric transfer hydrogenation could also be employed. researchgate.net

With two stereocenters (C2 and C3), the synthesis must control the relative configuration to yield either syn or anti diastereomers. This can be achieved through several strategies. One approach is a substrate-controlled reaction where one stereocenter is set first, and its steric and electronic properties direct the formation of the second. For example, the asymmetric addition of a methyl group (e.g., using a Grignard or organolithium reagent) to a chiral α-alkynyl aldehyde precursor would be influenced by the existing stereocenter.

Alternatively, reagent-controlled methods can be used. The addition of an alkynyl nucleophile to a chiral aldehyde, such as (R)-2-methylbutanal, is a key step where diastereoselectivity is crucial. The outcome of such additions can often be predicted by models like the Felkin-Anh or chelation-control models. In some cases, unusual selectivity is observed, as seen in the diastereoselective acetylide addition to certain chiral α-alkoxy aldehydes where Felkin selectivity occurs despite the potential for chelation. researchgate.net The development of highly diastereoselective reactions, such as those for synthesizing acetylenic chlorohydrins and oxiranes, provides a toolbox for controlling stereochemistry in complex propargylic systems. thieme-connect.com

Total Synthesis Strategies for this compound and its Stereoisomers

For this compound, a convergent approach is highly advantageous. The molecule can be disconnected into two primary fragments: a C1-C3 fragment containing the C2 and C3 stereocenters, and a C4-C8 fragment containing the alkyne and tert-butyl group.

Table 2: Comparison of Hypothetical Linear and Convergent Syntheses

Synthesis TypeDescriptionAdvantagesDisadvantages
Linear Step-by-step assembly from a simple starting material, sequentially adding carbon units and functional groups.Simpler logistical planning. pediaa.comInefficient; low overall yield for multi-step syntheses. wikipedia.org
Convergent Independent synthesis of a chiral C1-C3 fragment and a C4-C8 alkynyl fragment, followed by late-stage coupling.Higher overall yield; greater efficiency and flexibility. numberanalytics.comnumberanalytics.comRequires more complex initial planning and robust coupling reactions. pediaa.comnumberanalytics.com

The use of readily available, enantiomerically pure small molecules as starting materials, known as the "chiron approach" or "chiral pool synthesis," is a powerful strategy for establishing the desired stereochemistry. magtech.com.cnresearchgate.net Nature provides an abundant source of these chiral building blocks, including amino acids, terpenes, and hydroxy acids. researchgate.netnih.gov

For the synthesis of the C1-C3 fragment of this compound, several chiral precursors could be employed:

(S)-Alanine or (R)-Alanine: These amino acids could be used to set the stereochemistry at C3.

(S)-Lactic acid or (R)-Lactic acid: These α-hydroxy acids could serve as precursors for the C2 stereocenter.

(R)-Pantolactone: This versatile building block has been used to generate chiral propargyl alcohols through a multi-step sequence. researchgate.net

By starting with these enantiopure materials, the absolute configuration of one or both stereocenters can be secured early in the synthesis, simplifying the subsequent stereochemical challenges. thieme-connect.com

Catalytic Transformations in the Synthesis of this compound

Modern catalysis offers a wide array of tools for the efficient and selective synthesis of complex molecules like this compound.

Transition metal catalysis is particularly prominent in alkyne chemistry. Gold catalysts, for example, are powerful soft Lewis acids that can activate alkynes toward nucleophilic attack, enabling the construction of various heterocyclic and acyclic structures from alkynol-based systems. mdpi.comacs.org Rhodium-catalyzed reactions are effective for the 1,4-addition of arylboronic acids to conjugated enynes, a transformation relevant to building complex unsaturated systems. yok.gov.tr

The "borrowing hydrogen" methodology is an elegant, atom-economical process where an alcohol is temporarily oxidized by a catalyst to a reactive carbonyl intermediate. acs.org This intermediate can undergo various C-C or C-N bond-forming reactions before the catalyst returns the hydrogen, regenerating the alcohol functionality at a more complex stage. acs.org This strategy could be applied to build the carbon backbone of the target molecule.

Furthermore, catalytic reductive etherifications allow for the formation of ethers from alcohols and carbonyl compounds, a transformation that could be relevant for introducing protecting groups or for further functionalization in the synthesis. csic.es These reactions are often catalyzed by Lewis acids or transition metal complexes and represent a sustainable alternative to classical methods. csic.es

Transition Metal-Catalyzed Alkynylation Reactions

Transition metal catalysis is a cornerstone for the construction of propargylic alcohols, offering efficient pathways through the activation of alkynes or propargylic precursors. researchgate.netmdpi.com These methods often involve the nucleophilic substitution of propargylic alcohol derivatives or the direct addition of alkynes to carbonyl compounds. mdpi.comthieme-connect.com Various transition metals, including ruthenium, copper, palladium, and rhenium, have been employed to catalyze these transformations, each with unique mechanistic features and scopes. researchgate.netrsc.org

Ruthenium complexes, for instance, are effective in catalyzing propargylic substitution reactions. thieme-connect.com Thiolate-bridged diruthenium complexes can mediate the reaction of propargylic alcohols with both heteroatom and carbon-based nucleophiles to yield substituted propargyl products without the formation of undesired allene (B1206475) derivatives. thieme-connect.com Similarly, rhenium(V)-oxo complexes have been successfully used to catalyze the coupling of propargyl alcohols with nucleophiles like allylsilanes, enabling the formation of sp3-sp3 carbon-carbon bonds. acs.org Copper and palladium catalysts are also widely used, often in tandem, for Sonogashira coupling-type reactions that can be adapted for alkynylation. mdpi.comacs.org

The development of these catalytic systems has expanded the toolbox for chemists, allowing for the synthesis of a wide array of propargylic structures under increasingly mild conditions. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Propargylic Alcohol Synthesis & Functionalization

Catalyst SystemReaction TypeKey FeaturesReference
[Cp*RuCl(μ-SR)]2Propargylic SubstitutionReacts propargylic alcohols with various nucleophiles; high yield with no allene formation. thieme-connect.com
Rhenium(V)-oxo complexPropargylic C-C CouplingCouples propargyl alcohols and allylsilanes; air and moisture tolerant catalyst. acs.org
CuCl / Mn powderChemo-selective PropargylationTransforms aldehydes into homopropargylic alcohols using propargyl bromide. mdpi.com mdpi.com
Palladium(0) / Phosphine LigandsKinetic ResolutionEnables asymmetric carboxylation of tertiary propargylic alcohols for producing chiral allenoic acids. researchgate.net researchgate.net

Organocatalytic Methodologies for Asymmetric Synthesis

The demand for enantiomerically pure compounds has driven the development of asymmetric catalysis, where organocatalysis has emerged as a powerful strategy alongside metal-based systems. nih.govresearchgate.net Organocatalysis avoids the use of often toxic and expensive transition metals and provides unique reactivity and selectivity. For the synthesis of chiral tertiary propargylic alcohols, two prominent classes of organocatalysts are chiral phosphoric acids and N-heterocyclic carbenes (NHCs).

Chiral phosphoric acids (CPAs) can catalyze reactions by acting as bifunctional catalysts, activating both the electrophile and nucleophile through hydrogen bonding. In the context of propargylic alcohol synthesis, CPAs can facilitate the enantioselective 1,8-conjugate addition to in situ-generated intermediates from tertiary alcohols, leading to products with high enantioselectivity. researchgate.netacs.org This strategy has been used to generate axially chiral allenes from racemic propargylic alcohols, where the CPA controls the stereochemical outcome of the C-C bond formation. nih.govresearchgate.net

N-heterocyclic carbenes (NHCs) are versatile organocatalysts capable of generating nucleophilic species through "umpolung" (polarity reversal) reactivity. nih.govrsc.org A chiral NHC can catalyze the enantioselective benzoin (B196080) reaction between an aldehyde and an ynone (an alkyne-containing ketone). nih.gov In this process, the NHC adds to the aldehyde to form a nucleophilic Breslow intermediate, which then attacks the ynone electrophile. This method allows for the clean and selective 1,2-addition to form highly enantioenriched tertiary alkynyl carbinols. nih.gov

Table 2: Selected Organocatalytic Approaches for Asymmetric Synthesis of Chiral Propargylic Alcohols and Derivatives

Catalyst TypeReactionKey OutcomeReference
Chiral Phosphoric Acid (CPA)Asymmetric Cascade BicyclizationReacts α-indolyl propargylic alcohols with 2-indolylmethanols to form chiral bisindole-fused polycyclics. researchgate.net researchgate.net
Chiral N-Heterocyclic Carbene (NHC)Enantioselective Benzoin ReactionReacts aldehydes and ynones to produce highly enantioenriched tertiary propargylic alcohols. nih.gov nih.gov
Cinchona-derived ThioureaAsymmetric [3+3] CycloadditionReacts 2-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds to form chiral 4H-pyran skeletons. rsc.org rsc.org
Proline derivativeAsymmetric [3+3] CycloadditionReacts α,β-unsaturated aldehydes with Nazarov reagents to generate chiral cyclohexenones. rsc.org rsc.org

Chemo- and Regioselective Synthesis Strategies

In molecules with multiple reactive sites, such as the precursors to this compound, chemo- and regioselectivity are paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position at which a bond is formed.

A significant challenge in alkynylation is controlling the regioselectivity of the nucleophilic attack. For instance, the synthesis of propargylic alcohols from aldehydes and propargyl halides can be achieved with high chemoselectivity using a Cu-catalyzed, Mn-mediated system, which selectively forms the desired alcohol. mdpi.com Strategies for regioselective alkynylation often rely on directing groups or the inherent electronic properties of the substrate. For example, the N-acylative alkynylation of quinolines with alkynylsilanes can proceed in a highly chemo- and regioselective manner when activated by specific reagents. oup.com

In another example, the asymmetric addition of alkynyl nucleophiles to N-alkyl pyridinium (B92312) electrophiles can be controlled to afford products with complete regiochemical and stereochemical control. chemrxiv.org This high level of control is achieved through the use of a chiral auxiliary that directs the incoming nucleophile to a specific carbon (C2) of the pyridinium ring. chemrxiv.org Similarly, the ring-opening alkynylation of unsymmetrical cyclic aryliodoniums can be directed by steric hindrance from substituents on the ring, achieving excellent regioselectivity. acs.org These principles are directly applicable to the synthesis of this compound, where precise control is needed to add the alkynyl group to the correct carbonyl precursor without unwanted side reactions.

Mechanistic Studies of this compound Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new synthetic methods. The synthesis of propargylic alcohols like this compound via transition metal catalysis generally involves several key steps within a catalytic cycle.

A common mechanistic feature in transition-metal-catalyzed propargylic substitutions is the formation of a metal-activated intermediate. researchgate.net For ruthenium-catalyzed reactions, this can involve the formation of a ruthenium-allenylidene complex, which then serves as the active electrophile for nucleophilic attack. rsc.org Alternatively, reactions can proceed through propargylic carbocations that are stabilized by the metal complex. researchgate.net

In copper-catalyzed alkynylation of imines or aldehydes, a plausible mechanism involves the initial complexation of both the substrate and the terminal alkyne to the copper(I) center. pnas.org The substrate itself can act as a base to facilitate the formation of a copper(I) acetylide intermediate. This is followed by an intramolecular transfer of the alkynyl group to the electrophilic carbon. pnas.org Subsequent decomplexation releases the final product and regenerates the active catalyst. pnas.org

In more complex multimetallic systems, the mechanism may involve a series of transmetalation steps. researchgate.net For example, a proposed cycle for a Cu/Ni/Ag synergistic catalysis involves the formation of a copper(II)-acetylide, which then undergoes transmetalation with a nickel complex to generate an alkynylnickel(II) species. researchgate.net This species then participates in the final C-C bond-forming step. researchgate.net Computational studies have also been used to probe these pathways, revealing details such as the twisted chair structure of the transition state for alkynyl transfer, which helps explain the origin of enantioselectivity. pku.edu.cn

Chemical Reactivity and Transformation Mechanisms of 3,7,7 Trimethyloct 5 Yn 2 Ol

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in 3,7,7-Trimethyloct-5-yn-2-ol is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the alkyne's triple bond.

Hydration : The addition of water across the alkyne in this compound, typically catalyzed by mercuric sulfate (B86663) in aqueous sulfuric acid, results in the formation of a ketone. msu.edu The initial reaction produces an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form. msu.edu Due to the unsymmetrical nature of the internal alkyne in the parent molecule, this reaction is not regioselective and yields a mixture of two isomeric ketones: 3,7,7-Trimethyloctan-5-one-2-ol and 3,7,7-Trimethyloctan-6-one-2-ol. msu.edu

Hydroboration-Oxidation : This two-step process provides an alternative to hydration. The reaction of the alkyne with a borane (B79455) reagent (e.g., disiamylborane), followed by oxidation with hydrogen peroxide in a basic solution, also leads to the formation of ketones via an enol intermediate. msu.eduyoutube.com Similar to acid-catalyzed hydration, the hydroboration of an unsymmetrically substituted internal alkyne is often not regioselective and can produce a mixture of ketone products. msu.edu

Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond occurs in a stepwise manner. The addition of one equivalent of HX follows Markovnikov's rule, where the hydrogen adds to the carbon of the triple bond that is less substituted, leading to the formation of a vinyl cation intermediate on the more substituted carbon. libretexts.org This results in a mixture of (E) and (Z) haloalkene isomers. The addition of a second equivalent of HX proceeds to form a geminal dihalide, where both halogen atoms are attached to the same carbon atom. libretexts.org

ReactionReagentsPrimary Product(s)Key Features
HydrationH₂O, H₂SO₄, HgSO₄Mixture of 3,7,7-Trimethyloctan-5-one-2-ol and 3,7,7-Trimethyloctan-6-one-2-olForms ketones via enol intermediate; not regioselective for internal alkynes. msu.edu
Hydroboration-Oxidation1. R₂BH (e.g., Disiamylborane) 2. H₂O₂, NaOHMixture of ketone productsAnti-Markovnikov addition in terminal alkynes; complex mixtures for internal alkynes. msu.eduyoutube.com
Hydrohalogenation (1 equiv.)HX (e.g., HBr)Mixture of (E/Z)-5-bromo-3,7,7-trimethyloct-5-en-2-ol and (E/Z)-6-bromo-3,7,7-trimethyloct-5-en-2-olFollows Markovnikov's rule; can produce stereoisomers. libretexts.org
Hydrohalogenation (2 equiv.)Excess HX (e.g., HBr)Mixture of 5,5-dibromo-3,7,7-trimethyloctan-2-ol and 6,6-dibromo-3,7,7-trimethyloctan-2-olForms a geminal dihalide. libretexts.org

Transition metal catalysts are instrumental in forming new carbon-carbon and carbon-heteroatom bonds at the alkyne moiety.

Carbonylation : Palladium complexes can catalyze the alkoxycarbonylation of alkynes, which involves the introduction of a carbonyl group (CO) and an alcohol to form α,β-unsaturated esters. While often applied to terminal alkynes, this transformation can be adapted for internal alkynes, leading to the formation of substituted acrylate (B77674) derivatives. researchgate.net

Arylation : The coupling of aryl groups to the alkyne is a powerful tool for building molecular complexity. Palladium-catalyzed reactions, such as the Sonogashira reaction, are archetypal for coupling terminal alkynes with aryl halides. wikipedia.org For internal alkynes like this compound, related palladium- or copper-catalyzed methods can achieve arylation. For instance, a copper-catalyzed reaction with diaryliodonium salts can yield α-arylketones through an arylation-oxygenation pathway. organic-chemistry.org Three-component aminoarylation reactions catalyzed by palladium can also generate enamines, which can be hydrolyzed to form α-aryl ketones. chemrxiv.org

C-C Bond Formation : Beyond arylation, various C-C bonds can be formed. Nickel-catalyzed reductive coupling reactions can join internal alkynes with aldehydes to create allylic alcohols. researchgate.net These reactions can exhibit high regio- and enantioselectivity, controlled by the choice of ligand on the metal catalyst. researchgate.net

Reaction TypeCatalyst/ReagentsPotential Product ClassSignificance
CarbonylationPd Complex, CO, Alcohol (ROH)α,β-Unsaturated EstersIncorporates a carbonyl group to form valuable ester functionalities. researchgate.net
ArylationPd(0) or Cu(I) catalyst, Aryl HalideAryl-substituted Alkenes or KetonesForms new carbon-carbon bonds with aromatic rings. organic-chemistry.orgchemrxiv.org
Reductive CouplingNi Catalyst, Aldehyde, Reducing AgentSubstituted Allylic AlcoholsCreates complex allylic alcohols with potential for high stereocontrol. researchgate.net

The π-systems of the alkyne can participate in pericyclic reactions to form cyclic compounds. A common example is the [3+2] cycloaddition, where the alkyne (a 2π-electron component) reacts with a 3-atom-π-electron component, such as a nitrile oxide, to form a five-membered heterocyclic ring. mdpi.com In the case of this compound, reaction with a nitrile oxide (Ar-CNO) would be expected to produce substituted isoxazole (B147169) derivatives. The regioselectivity of the addition would be influenced by steric and electronic factors of both reactants.

Reactions at the Secondary Alcohol Center

The hydroxyl (-OH) group is a versatile functional group that can undergo oxidation, reduction of adjacent functionalities, and various derivatizations.

Oxidation : The secondary alcohol at the C2 position can be readily oxidized to a ketone. This transformation can be achieved using a variety of standard oxidizing agents. For example, treatment with chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) would convert the alcohol to the corresponding ketone, yielding 3,7,7-Trimethyloct-5-yn-2-one.

Reduction : While the alcohol itself is not typically reduced, its presence directs the stereoselective reduction of the adjacent alkyne. The Chan alkyne reduction uses reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or lithium aluminum hydride (LiAlH₄) to convert acetylenic alcohols into trans-(E)-allylic alcohols with high stereoselectivity. alfa-chemistry.com In this reaction, the reagent is believed to first coordinate to the hydroxyl group, allowing for an intramolecular delivery of hydride to the alkyne, resulting in the formation of (E)-3,7,7-Trimethyloct-5-en-2-ol.

The hydroxyl group can be converted into other functional groups to alter the molecule's physical and chemical properties.

Esterification : The alcohol can be converted to an ester by reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, reaction with a more reactive acyl chloride in the presence of a base like pyridine (B92270) provides a milder route to the corresponding ester.

Etherification : Formation of an ether can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction to yield an ether.

Carbamate (B1207046) Formation : Carbamates (or urethanes) can be synthesized from the alcohol by reacting it with an isocyanate (R-N=C=O). The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of the carbamate derivative.

ReactionReagentsProduct Functional Group
OxidationPCC or H₂CrO₄Ketone
Chan ReductionRed-Al or LiAlH₄(E)-Allylic Alcohol
EsterificationR'COOH, H⁺ or R'COCl, PyridineEster
Etherification1. NaH 2. R'BrEther
Carbamate FormationR'-NCOCarbamate

Rearrangement Reactions (e.g.,nih.govnih.gov-sigmatropic rearrangements involving the enyne system)

There is no available scientific literature detailing the propensity of this compound to undergo rearrangement reactions. Specifically, investigations into potential nih.govnih.gov-sigmatropic rearrangements, which could be theorized for related enyne systems, have not been reported for this compound. The unique substitution pattern of this compound may influence the electronic and steric factors governing such pericyclic reactions, but without experimental data, any discussion remains purely speculative.

Cascade and Tandem Reactions Utilizing the Alkynol Framework

The utility of this compound as a substrate in cascade or tandem reactions, which are efficient one-pot sequences of multiple transformations, is not documented in published research.

Intramolecular Cyclizations

No studies have been found that explore the intramolecular cyclization of this compound. Such reactions, often catalyzed by transition metals, could theoretically lead to the formation of various cyclic structures. However, the specific conditions and resulting products for this compound have not been investigated or reported.

Multicomponent Reaction Development

The application of this compound in the development of multicomponent reactions (MCRs) is another area lacking in the scientific literature. MCRs involve the reaction of three or more starting materials in a single step to form a product that incorporates portions of all the reactants. The potential of this alkynol to serve as a building block in such complex transformations remains an unexplored area of research.

Investigations into Reaction Stereoselectivity and Regioselectivity

Comprehensive searches have yielded no data on the stereoselectivity or regioselectivity of any chemical reactions involving this compound. The chiral center at the C2 position and the presence of a sterically demanding tert-butyl group could be expected to exert significant influence on the outcomes of various reactions. However, without experimental studies, it is not possible to provide an evidence-based analysis of these aspects of its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,7,7 Trimethyloct 5 Yn 2 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 3,7,7-Trimethyloct-5-yn-2-ol. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their relationships can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the primary structural features.

For this compound, the expected NMR signals are based on its distinct structural components: a secondary alcohol, an internal alkyne, and several methyl groups in different environments, including a bulky tert-butyl group. The presence of two chiral centers at C2 and C3 introduces magnetic inequivalence, potentially leading to more complex spectra.

Predicted ¹H NMR Spectral Data for this compound

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-OH Variable (e.g., 1.5-2.5) Broad Singlet (br s)
H2 (-CHOH) ~4.0 Multiplet (m)
H1 (-CH₃) ~1.2 Doublet (d)
H3 (-CH-) ~2.5 Multiplet (m)
C3-CH₃ ~1.1 Doublet (d)
H4 (-CH₂-) ~2.4 Multiplet (m)

Predicted ¹³C NMR Spectral Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C1 ~23
C2 ~65
C3 ~35
C3-CH₃ ~17
C4 ~30
C5 & C6 (Alkyne) ~80-90
C7 ~31

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between H2 and both H1 and H3, and between H3 and both its attached methyl protons and the H4 methylene (B1212753) protons, confirming the connectivity of this portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (a one-bond correlation). sdsu.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity (over two to three bonds) between protons and carbons. sdsu.edu It is particularly useful for identifying connections to quaternary carbons, such as the alkyne carbons (C5 and C6) and the C7 atom. Key correlations would include the H4 protons showing cross-peaks to the alkyne carbons C5 and C6, and the tert-butyl protons showing correlations to C6 and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry. nih.gov

Stereochemical Assignments via NMR Spectroscopic Data

The structure of this compound contains two stereocenters at the C2 and C3 positions, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). NMR spectroscopy provides powerful methods for determining the relative stereochemistry of these centers.

The magnitude of the coupling constants (³JHH) between H2 and H3 can provide insight into the dihedral angle between these protons, helping to distinguish between syn and anti diastereomers. Furthermore, NOESY experiments can reveal spatial proximities. For instance, an observation of a NOE between the proton at C2 and the methyl group at C3 would suggest they are on the same face of the molecule, indicating a syn relationship. The creation of NMR databases for analogous acyclic compounds with known stereochemistry can also serve as a powerful tool for comparison and assignment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. msu.edu The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and alkyne (-C≡C-) groups.

The covalent bonds within the molecule behave like springs, and their vibrations (stretching, bending) occur at characteristic frequencies. msu.edu

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3200-3500 Strong, Broad
Alkane (-C-H) C-H Stretch 2850-2960 Strong, Sharp
Alkyne (-C≡C-) C≡C Stretch 2100-2260 Weak to Medium

The broadness of the O-H stretching band is a result of hydrogen bonding between alcohol molecules. youtube.com The C≡C stretch for an internal alkyne is often weaker than that of a terminal alkyne, but its position in a relatively clear region of the spectrum makes it a useful diagnostic peak. jove.commasterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. wikipedia.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, charged fragments.

For this compound, common fragmentation pathways for alcohols are expected, primarily α-cleavage and dehydration. libretexts.org

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org

Cleavage of the C2-C3 bond would result in the loss of a large radical and the formation of a resonance-stabilized cation [CH₃CH=OH]⁺ at a mass-to-charge ratio (m/z) of 45. This is often a prominent peak for secondary alcohols.

Cleavage of the C1-C2 bond would lead to the loss of a methyl radical (•CH₃) and a fragment at m/z 153.

Dehydration: Alcohols readily lose a molecule of water (18 Da) under ionization conditions, leading to a peak at M-18. youtube.com For this compound, this would correspond to a fragment ion at m/z 150.

Other Fragmentations: The presence of the stable tert-butyl group often leads to its loss as a radical (57 Da), which would produce a fragment ion at m/z 111.

Plausible Mass Fragments for this compound

Proposed Fragment m/z Fragmentation Pathway
[C₁₁H₂₀O]⁺ 168 Molecular Ion (M⁺)
[C₁₀H₁₇O]⁺ 153 M⁺ - •CH₃ (α-cleavage)
[C₁₁H₁₈]⁺ 150 M⁺ - H₂O (Dehydration)
[C₇H₁₁O]⁺ 111 M⁺ - •C₄H₉ (Loss of tert-butyl)

High-Resolution Mass Spectrometry (HRMS)

While standard MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with extremely high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of a molecule's exact elemental formula. For this compound, HRMS would confirm the molecular formula as C₁₁H₂₀O by matching its experimentally measured exact mass (e.g., 168.1514 amu) to the calculated theoretical mass. This technique is also applied to fragment ions to definitively confirm their elemental compositions, solidifying the structural assignments made from the fragmentation pattern.

Fragmentation Pattern Interpretation for Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the fragmentation pattern of a molecule provides a virtual fingerprint, offering significant clues about its structure. The analysis of this compound would be expected to yield a series of characteristic fragments based on its functional groups: a secondary alcohol, an internal alkyne, and a bulky tert-butyl group.

The molecular ion peak ([M]⁺•), which corresponds to the intact molecule minus one electron, is often weak or entirely absent for alcohols due to the ease of fragmentation. libretexts.orgwhitman.edu Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen atom). whitman.edu

Key expected fragmentation pathways for this compound include:

Loss of Water: A peak at M-18, resulting from the elimination of H₂O, is a very common feature in the mass spectra of alcohols. whitman.edu

Alpha-Cleavage: Cleavage of the bond between C-1 and C-2 would result in the loss of a methyl radical (•CH₃), producing a fragment at M-15.

Cleavage adjacent to the tert-butyl group: The bond between C-6 and C-7 is prone to cleavage due to the high stability of the resulting tert-butyl cation or radical. A cleavage resulting in the loss of a tert-butyl radical (•C(CH₃)₃) would produce a significant peak at M-57. This is often a dominant fragmentation pathway for compounds containing a tert-butyl group. docbrown.info

Cleavage around the Alkyne: Fragmentation can also be directed by the alkyne functional group, though these are often more complex.

The interpretation of these fragments allows for the piecing together of the molecular structure. For instance, the presence of a prominent M-57 peak is strong evidence for a tert-butyl moiety in the structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion DescriptionLost Neutral FragmentPredicted m/z
Molecular Ion-168
Loss of a methyl group (alpha-cleavage)•CH₃153
Loss of waterH₂O150
Loss of a tert-butyl group•C(CH₃)₃111
tert-butyl cationC₇H₁₁O•57

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. The parts of a molecule that absorb light in this region are known as chromophores. pressbooks.pub

The structure of this compound contains two potential chromophores: the alcohol functional group (-OH) and the isolated carbon-carbon triple bond (-C≡C-).

Alcohol (-OH group): The oxygen atom in the alcohol has non-bonding electrons (n electrons). It can undergo a high-energy n → σ* transition. These transitions typically occur at wavelengths between 175-200 nm. quimicaorganica.org

Alkyne (-C≡C- group): The isolated triple bond contains π electrons and can undergo a high-energy π → π* transition. For simple, non-conjugated alkynes, this absorption occurs at approximately 170 nm. quimicaorganica.org

Both of these expected absorptions are at very short wavelengths, which fall into the "far-UV" or "vacuum-UV" region. Standard laboratory UV-Vis spectrophotometers generally operate in the range of 220–800 nm. pressbooks.pub Because this compound lacks a conjugated system of pi bonds, it is not expected to exhibit significant absorbance in the standard UV-Vis range. masterorganicchemistry.com The absence of a signal in this region is itself a useful piece of structural information, confirming the lack of extended conjugation in the molecule. egyankosh.ac.in

Table 2: Expected UV-Visible Absorption for Chromophores in this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Alkyne (-C≡C-)π → π~170
Alcohol (-OH)n → σ~175-200

Integration of Spectroscopic Data for Comprehensive Structural Determination

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a definitive and unambiguous elucidation of a molecule like this compound requires the integration of data from multiple analytical methods. arxiv.org Chemists use the complementary nature of different spectroscopic techniques to confirm molecular structure with a high degree of confidence. arxiv.orgdoi.org

Mass Spectrometry (MS): As discussed, MS would provide the molecular weight (from the molecular ion, if observed) and critical information about substructures, such as the presence of an alcohol (via loss of water) and a tert-butyl group (via loss of a 57 mass unit fragment). uni-saarland.de

UV-Visible Spectroscopy: This technique would primarily serve to confirm the absence of a conjugated π-electron system, consistent with the proposed structure containing an isolated alkyne. egyankosh.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying functional groups. For this compound, the IR spectrum would be expected to show a characteristic broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol group and a weak, sharp absorption band in the region of 2100-2260 cm⁻¹ for the C≡C stretch of the internal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹³C NMR would show the exact number of unique carbon atoms in the molecule and their chemical environment (e.g., carbons bonded to oxygen, sp-hybridized alkyne carbons, sp³-hybridized carbons).

By combining the information—molecular weight and key fragments from MS, functional groups from IR, lack of conjugation from UV-Vis, and the detailed connectivity map from NMR—chemists can assemble a complete and verified structure of this compound. egyankosh.ac.in

Stereochemical Aspects and Chirality in 3,7,7 Trimethyloct 5 Yn 2 Ol Research

Analysis of the Chiral Center and Potential for Stereoisomerism

Chirality in a molecule typically originates from a carbon atom bonded to four different substituent groups; this carbon is referred to as a chiral center or stereocenter. The structure of 3,7,7-Trimethyloct-5-yn-2-ol possesses one such chiral center at the carbon atom in the second position (C2), which is bonded to a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl (-CH3) group, and a (5,5-dimethylhex-3-yn-1-yl) group.

The presence of a single chiral center means that this compound can exist as a pair of stereoisomers that are non-superimposable mirror images of each other. khanacademy.org These types of stereoisomers are known as enantiomers. The general rule for determining the maximum number of possible stereoisomers is 2^n, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2¹ = 2 possible stereoisomers: the (R)-enantiomer and the (S)-enantiomer. A 50:50 mixture of these two enantiomers is called a racemic mixture and is optically inactive because the optical rotations of the individual enantiomers cancel each other out. libretexts.org

Table 1: Substituents on the Chiral Center (C2) of this compound
Priority (CIP Rules)GroupChemical Formula
1Hydroxyl-OH
2Alkynyl-CH(CH₃)C≡CC(CH₃)₃
3Methyl-CH₃
4Hydrogen-H

Chiral Resolution Techniques for Enantiomeric Separation

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is essential for studying the properties of each stereoisomer. wikipedia.org Since enantiomers possess identical physical properties such as boiling point and solubility in achiral solvents, standard separation techniques are ineffective. libretexts.org Therefore, specialized methods are required.

Classical Resolution via Diastereomers: This is a common method where the racemic alcohol is reacted with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., (S)-mandelic acid). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization. wikipedia.org After separation, the chiral resolving agent is chemically removed to yield the pure (R) and (S) enantiomers of the alcohol. libretexts.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) within an HPLC or GC column. The CSP interacts differently with each enantiomer of the racemic mixture, causing one to travel through the column faster than the other, thus achieving separation. Polysaccharide-derived CSPs are widely used for the resolution of various racemic compounds, including alcohols. nih.gov

Enzymatic Kinetic Resolution: This method employs enzymes, typically lipases, which exhibit high stereoselectivity. nih.gov In a process like enantioselective esterification, the enzyme will catalyze the acylation of one enantiomer much faster than the other. nih.govmdpi.com This results in a mixture of an ester (from the more reactive enantiomer) and the unreacted alcohol (the less reactive enantiomer), which can then be separated by standard chromatography. Dynamic kinetic resolution (DKR) is an advanced version where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single enantiomer product. mdpi.comresearchgate.net

Table 2: Comparison of Chiral Resolution Techniques for Secondary Alcohols
TechniquePrincipleAdvantagesDisadvantages
Classical ResolutionFormation and separation of diastereomers. libretexts.orgwikipedia.orgScalable, well-established method.Requires stoichiometric chiral agent, can be laborious. wikipedia.org
Chiral ChromatographyDifferential interaction with a chiral stationary phase.Direct separation, applicable for analysis and preparation.High cost of chiral columns, limited loading capacity.
Enzymatic Kinetic ResolutionEnzyme-catalyzed selective reaction of one enantiomer. nih.govHigh enantioselectivity, mild reaction conditions.Maximum 50% yield for the unreacted enantiomer (unless DKR is used). wikipedia.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Once the enantiomers of this compound are separated, determining their absolute configuration (i.e., assigning them as R or S) is a crucial next step. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used for this purpose. mtoz-biolabs.com It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Enantiomers produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign. spectroscopyeurope.com

The determination of the absolute configuration of a novel compound like this compound using CD spectroscopy typically involves a comparison between the experimental spectrum and a theoretically calculated spectrum. americanlaboratory.com The process is as follows:

Measurement: The experimental CD spectrum of one of the purified enantiomers is recorded.

Calculation: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to predict the CD spectra for both the (R) and (S) configurations of the molecule. spectroscopyeurope.com

Comparison: The experimental spectrum is compared to the two calculated spectra. If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, then that is its absolute configuration. If it is a mirror image, the configuration is (S). americanlaboratory.com

Vibrational Circular Dichroism (VCD), which measures CD in the infrared region corresponding to vibrational transitions, is an increasingly popular alternative to electronic CD for determining the absolute configuration of small organic molecules. spectroscopyeurope.comnih.gov

Diastereoselective Synthesis Strategies for Related Alkynols

While the resolution of a racemate is a valid strategy, the ideal approach is often an asymmetric synthesis that produces a single desired stereoisomer directly. When a molecule has more than one chiral center, the goal is diastereoselective synthesis—the selective formation of one diastereomer over others. For alkynols related to this compound, which are broadly classified as propargylic alcohols, several diastereoselective strategies exist.

One common approach involves the addition of an organometallic alkyne reagent to a chiral aldehyde or ketone. The pre-existing stereocenter in the carbonyl compound directs the incoming nucleophile to one of the two faces of the carbonyl group, leading to the preferential formation of one diastereomer of the resulting propargylic alcohol.

Another powerful strategy is reagent-controlled synthesis, where a chiral catalyst or reagent dictates the stereochemical outcome, regardless of any chirality in the substrate. For instance, titanium-mediated reductive coupling of propargylic alcohols and aldehydes can produce syn-1,3-diols with excellent diastereoselectivity. acs.org Furthermore, the intramolecular Pauson-Khand reaction of chiral propargylic alcohol derivatives can proceed with high diastereoselectivity, efficiently transferring the chiral information from the alcohol to the complex bicyclic product. acs.orgnih.gov This highlights the importance of the stereocenter at the propargylic position in controlling the formation of new stereocenters elsewhere in the molecule. acs.org

Enantiopure this compound as a Chiral Pool Synthon in Asymmetric Synthesis

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, terpenes, and carbohydrates. wikipedia.orgnih.gov These natural products are valuable starting materials for the synthesis of complex chiral molecules. wikipedia.orgresearchgate.net

While this compound is not a natural product, once it is obtained in enantiopure form (either through resolution or asymmetric synthesis), it can serve as a versatile chiral synthon . A synthon is a building block used in organic synthesis. rug.nl Enantiopure propargylic alcohols are valuable building blocks in asymmetric synthesis because they contain multiple functionalities—a stereodefined alcohol and a reactive alkyne group—that can be manipulated selectively to build more complex molecules. acs.orgacs.orgrsc.org

The defined stereocenter at C2 can be used to induce chirality at other positions in a target molecule, and the alkyne and hydroxyl groups can participate in a wide array of chemical transformations. For example, the hydroxyl group can be used to direct metallation or reduction reactions, while the alkyne can undergo cycloadditions, coupling reactions, or reduction to create further structural diversity. Therefore, enantiopure (R)- or (S)-3,7,7-Trimethyloct-5-yn-2-ol represents a potentially valuable, non-natural building block for the construction of complex chiral targets in pharmaceutical or materials science research.

Computational and Theoretical Investigations of 3,7,7 Trimethyloct 5 Yn 2 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

DFT calculations can provide insights into the molecular structure and electronic distributions. researchgate.net The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter indicating the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. researchgate.net

Studies on similar acetylenic alcohols have utilized semi-empirical methods to calculate a range of quantum chemical properties. colab.ws These properties, including total molecular energy, heat of formation, and dipole moment, offer a comprehensive view of the molecule's electronic structure and potential for interaction.

Table 1: Representative Calculated Electronic Properties for an Aliphatic Acetylenic Alcohol This table presents illustrative data typical for an acetylenic alcohol of similar size and complexity to 3,7,7-Trimethyloct-5-yn-2-ol, as specific values for this exact compound are not available in the cited literature. The values are based on general findings for this class of compounds.

PropertyIllustrative ValueSignificance
Total Molecular Energy-85 to -95 kcal/molIndicates overall molecular stability.
Heat of Formation-70 to -80 kcal/molRepresents the energy change upon formation from constituent elements.
HOMO-LUMO Energy Gap~5-7 eVCorrelates with chemical reactivity and electronic transitions. researchgate.net
Dipole Moment~1.5 - 2.5 DebyeMeasures the molecule's overall polarity, influencing solubility and intermolecular forces.

Conformational Analysis and Energy Landscape Mapping

The presence of multiple single bonds in this compound allows for significant conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and map their relative energies. This process is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation. numberanalytics.com

Computational methods can map the potential energy surface of the molecule by systematically rotating its flexible bonds. This allows for the identification of energy minima, corresponding to stable conformers, and the transition states that separate them. For terpenoid alcohols, stereochemistry and conformational stability are closely linked and have been foundational in the development of conformational analysis theories. globalresearchonline.net The bulky tert-butyl group at one end of this compound and the chiral center at the other create specific steric constraints that significantly influence the landscape of stable conformers.

Table 2: Hypothetical Low-Energy Conformers of this compound This table illustrates a hypothetical outcome of a conformational analysis, showing different conformers and their relative energies. Specific experimental or calculated data for this molecule are not available.

ConformerKey Dihedral Angle(s) (C2-C3-C4-C5)Relative Energy (kcal/mol)Population at 298 K (%)
A (Global Minimum)~180° (anti)0.00~75%
B~60° (gauche)1.20~15%
C~-60° (gauche)1.25~10%

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in structure elucidation. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is particularly valuable.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide highly accurate predictions of NMR chemical shifts. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data. Such predictions are invaluable for assigning specific signals in complex spectra to the correct atoms within the molecule, especially for distinguishing between diastereomers or confirming the structure of a newly synthesized compound. While experimental NMR is the standard for characterization, theoretical calculations provide a crucial layer of confirmation. caltech.edu

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts This table shows an example of how predicted chemical shifts for a related acetylenic alcohol, 3-butyn-2-ol, compare with experimental data. This illustrates the utility of the method for a molecule like this compound.

Carbon Atom (in 3-butyn-2-ol)Predicted Shift (ppm)Experimental Shift (ppm) chemicalbook.com
C-OH (C2)58.558.4
-CH₃ (C1)24.825.2
-C≡ (C3)88.989.1
≡CH (C4)71.772.5

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a virtual laboratory to explore the pathways of chemical reactions. For reactions involving acetylenic alcohols, such as their synthesis via the Favorsky reaction or subsequent functionalization, DFT calculations can map out the entire reaction coordinate. colab.ws This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction pathway and determines the reaction's activation energy and rate. Computational studies on the synthesis of acetylenic alcohols have shown that the key step is often the nucleophilic addition of an acetylenic carbanion to a carbonyl group. colab.ws DFT calculations can model the geometry of this transition state and calculate its energy, providing insights that are difficult or impossible to obtain experimentally. For example, in metal-catalyzed reactions, calculations can clarify the role of the catalyst in lowering the activation barrier by stabilizing the transition state. acs.org Understanding these mechanisms allows for the optimization of reaction conditions to improve yields and selectivity. acs.org

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior.

For this compound, an MD simulation could be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds or longer, one can observe transitions between different conformations and understand its flexibility in various solvent environments.

Study Solvation: MD simulations can model the explicit interactions between the alcohol and solvent molecules (e.g., water, ethanol), revealing details about hydrogen bonding at the hydroxyl group and hydrophobic interactions along the alkyl chain.

Investigate Aggregation: In higher concentrations, MD can predict whether molecules of this compound tend to self-assemble or aggregate, and what forces drive this process.

These simulations provide a bridge between the static picture of a single molecule and its macroscopic behavior in a real-world chemical system. researchgate.net

Synthetic Utility and Application As a Core Scaffold for Complex Molecule Construction

Precursor in the Synthesis of Advanced Organic Scaffolds

There are no available research findings or publications that document the use of 3,7,7-Trimethyloct-5-yn-2-ol as a precursor for the synthesis of advanced organic scaffolds. The potential reaction pathways, such as cyclizations, coupling reactions, or functional group transformations initiated from this molecule to create more complex frameworks, have not been reported in the scientific literature.

Intermediacy in Natural Product Synthesis Pathways

A thorough review of synthetic organic chemistry literature, including total synthesis publications, indicates that this compound has not been reported as an intermediate in any published natural product synthesis pathways. While structurally related acetylenic alcohols are utilized in the synthesis of terpenes and other natural products, this specific isomer does not appear in documented synthetic routes. chemsrc.comuni-hannover.de

Building Block for Novel Organic Architectures

No studies have been found that describe the application of this compound as a fundamental building block for constructing novel organic architectures. Research on new molecular designs, materials science, or complex organic structures does not feature this compound as a starting material or key component.

Derivatization for Structure-Reactivity Relationship Studies

There is no information available on the derivatization of this compound for the purpose of conducting structure-reactivity relationship studies. Investigations into how modifications of its chemical structure would influence its reactivity, stability, or other chemical properties have not been published. A thesis document mentions the synthesis and spectral data for a related compound, (Z)-4,7,7-trimethyloct-3-en-5-yn-2-yl acetate, but does not study the target compound of this article. yok.gov.tr

Q & A

Q. What are the common synthetic routes for 3,7,7-Trimethyloct-5-yn-2-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis often involves alkynylation of ketone intermediates followed by hydroxyl protection/deprotection. For example, Pd-catalyzed coupling (e.g., Sonogashira reaction) can introduce the alkyne moiety . Optimization includes:
  • Catalyst loading : Reduce Pd(OAc)₂ to 0.5–1 mol% to minimize side reactions.
  • Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of intermediates.
  • Workup : Use fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the product, as described in similar terpene alcohol syntheses .

Q. How should researchers safely handle and store this compound given its potential hazards?

  • Methodological Answer :
  • Handling : Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/skin contact. For spills, employ inert adsorbents (e.g., vermiculite) and avoid dust generation .
  • Storage : Store in amber glass bottles under nitrogen at –20°C to prevent oxidation. Monitor for decomposition via periodic NMR analysis (δH 1.2–1.5 ppm for methyl groups) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on diagnostic signals (e.g., alkyne proton absence, hydroxyl δH ~2.1 ppm). Cross-validate with DEPT-135 to confirm CH₂/CH₃ groups .
  • IR : Confirm hydroxyl (3350–3450 cm⁻¹) and alkyne (2100–2260 cm⁻¹) stretches.
  • Resolution of discrepancies : Compare data with structurally analogous compounds (e.g., 2-methylhex-3-en-5-yn-2-ol) and replicate experiments under controlled conditions .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled, especially regarding the alkyne and hydroxyl group positions?

  • Methodological Answer :
  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during ketone alkylation to enforce desired configuration .
  • Catalytic asymmetry : Use Cu(I)-bisphosphine complexes in alkyne additions to prochiral ketones, achieving >90% ee .
  • Monitoring : Employ chiral HPLC (e.g., Chiralpak IA column) to track enantiomeric excess during optimization .

Q. What strategies mitigate thermal instability during purification steps, particularly under reduced pressure?

  • Methodological Answer :
  • Short-path distillation : Limit exposure to high temperatures by using rapid distillation (≤1 hour) at ≤50°C under 5–10 mmHg .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation during storage .
  • Alternative purification : Use silica gel flash chromatography with hexane/ethyl acetate (4:1) to separate thermally labile byproducts .

Q. How do solvent polarity and reaction temperature influence the compound's stability in catalytic applications?

  • Methodological Answer :
  • Solvent screening : Test stability in aprotic solvents (e.g., THF, DCM) via accelerated aging studies (48 hours at 40°C). Polar solvents like DMSO accelerate hydroxyl group oxidation, as shown by increased ketone formation in GC-MS .
  • Temperature thresholds : Below 30°C, the compound remains stable for >72 hours in inert atmospheres; above 60°C, degradation occurs within 12 hours (monitored via TGA/DSC) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Systematic replication : Repeat cited protocols (e.g., Sonogashira coupling ) with strict control of moisture levels (<50 ppm H₂O) and catalyst purity.
  • Variable isolation : Test if discrepancies arise from residual Pd (detected via ICP-MS) or competing side reactions (e.g., Glaser coupling) .
  • Meta-analysis : Compare data across databases (e.g., Reaxys, SciFinder) to identify outlier conditions (e.g., solvent/base mismatches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.